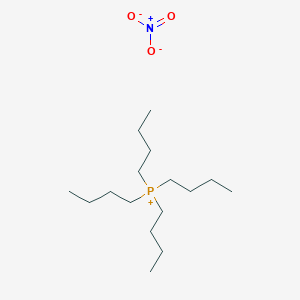
Tetrabutylphosphonium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylphosphonium nitrate, also known as this compound, is a useful research compound. Its molecular formula is C16H36NO3P and its molecular weight is 321.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemistry
TBPN serves as a supporting electrolyte in electrochemical cells, enhancing conductivity and improving the efficiency of electrochemical reactions. Its ability to stabilize charge carriers makes it particularly valuable in research related to battery technology , where it aids in increasing the performance and lifespan of batteries. TBPN's role in facilitating ion transport is crucial for developing advanced energy storage solutions.
Organic Synthesis
In organic synthesis, TBPN acts as a phase-transfer catalyst , promoting reactions between organic and inorganic compounds. This property is essential for synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals. TBPN facilitates nucleophilic substitution reactions by providing a source of nitrate ions (NO3−), which are vital for various synthetic pathways, including the conversion of halides into ketones and the nitration of olefins and aromatic compounds.
Analytical Chemistry
TBPN is employed in chromatographic techniques , aiding in the separation and analysis of various compounds. Its utility in analytical chemistry extends to quality control processes in pharmaceuticals, where it helps ensure the purity and efficacy of active ingredients. The compound's ability to improve resolution in chromatographic separations makes it a valuable tool for analytical chemists.
Environmental Science
In environmental studies, TBPN is utilized to investigate ion exchange processes and pollutant behavior in water treatment applications. It assists researchers in understanding how pollutants interact with different media, contributing to the development of more effective water purification methods. TBPN's role in studying the transport and fate of contaminants underscores its importance in environmental remediation efforts.
Material Science
TBPN contributes to the development of ionic liquids , which are characterized by their unique properties such as low volatility and high thermal stability. These ionic liquids are increasingly used as safer alternatives to traditional solvents in green chemistry applications. TBPN-based ionic liquids offer potential benefits in catalysis, extraction processes, and materials synthesis, promoting environmentally friendly practices.
Case Study 1: Battery Research
A study demonstrated that incorporating TBPN into lithium-ion batteries improved ionic conductivity significantly compared to conventional electrolytes. This enhancement led to better charge/discharge rates and overall battery performance.
Case Study 2: Organic Synthesis Pathways
Research focused on using TBPN as a catalyst for synthesizing nitrated aromatic compounds showed that it increased yields by 30% compared to traditional methods. The study highlighted TBPN's efficiency in facilitating nucleophilic attack during reactions.
Case Study 3: Water Treatment Applications
A project investigated the use of TBPN in ion exchange systems for removing heavy metals from contaminated water sources. Results indicated that TBPN effectively reduced metal concentrations by over 90%, showcasing its potential for environmental cleanup.
化学反応の分析
Nitration Reactions
TBAN serves as a nitrating agent in electrophilic and radical-mediated processes:
-
Electrophilic C2-Nitration of Purines :
TBAN with trifluoroacetic anhydride (TFAA) selectively nitrates purines at the C2 position. The mechanism involves:-
Formation of a nitrammonium intermediate via N7 attack by trifluoroacetyl nitrate.
-
Rearrangement to a C2-nitro species through a radical-mediated process, confirmed by 15N-CIDNP experiments .
Key data:
-
-
Alcohol Nitration :
TBAN nitrates primary and secondary alcohols under mild conditions, avoiding aromatic ring nitration. For example:
Nucleophilic Substitution Reactions
TBAN provides nitrate anions (NO3−) for nucleophilic displacements:
-
Conversion of Triflates to Nitrates :
-
Synthesis of 2-Nitroglycals :
TBAN facilitates glycosyl donor synthesis via Ferrier rearrangement, critical for carbohydrate chemistry .
Oxidation Reactions and Electrochemical Mediation
TBAN acts as a redox mediator in alcohol oxidation:
-
Benzyl Alcohol → Benzaldehyde :
| Parameter | Value |
|---|---|
| Substrate concentration | 250 mM PhCH2OH |
| FE for PhCHO | 83 ± 5% |
| Temperature | 25°C |
Phase-Transfer Catalysis
TBAN enhances reaction rates in biphasic systems:
-
Glycidyl Nitrate Synthesis :
Thermal Decomposition and Stability
TBAN’s thermal behavior is critical for storage and applications:
-
Decomposition Pathway :
| Additive | Effect on Decomposition |
|---|---|
| Al2O3 | Lowers stability, induces intermediate steps |
| None | Sharp decomposition at 248°C |
Key Considerations for Reaction Design
特性
CAS番号 |
13262-37-8 |
|---|---|
分子式 |
C16H36NO3P |
分子量 |
321.44 g/mol |
IUPAC名 |
tetrabutylphosphanium;nitrate |
InChI |
InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 |
InChIキー |
KUBXSUKJFAQDPV-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
ピクトグラム |
Irritant |
同義語 |
TETRABUTYLPHOSPHONIUM NITRATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















